molecular formula C9H13N3OS B096911 4-(4-Methoxybenzyl)-3-thiosemicarbazide CAS No. 16735-76-5

4-(4-Methoxybenzyl)-3-thiosemicarbazide

Cat. No. B096911
CAS RN: 16735-76-5
M. Wt: 211.29 g/mol
InChI Key: RJYHJXVBSQAYNL-UHFFFAOYSA-N
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Description

The compound "4-(4-Methoxybenzyl)-3-thiosemicarbazide" is a derivative of thiosemicarbazide, which is a versatile molecule used in the synthesis of various compounds with potential biological activities. Thiosemicarbazides are known for their ability to form complexes with metals and are often used as ligands in coordination chemistry. They are also precursors for the synthesis of heterocyclic compounds such as triazoles and thiadiazoles, which have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aniline with ammonia, carbon disulfide, and an alkylating agent such as sodium chloroacetate, followed by cyclization with various reagents to yield the desired heterocyclic compounds . For example, 2-Methoxy-5-methylphenyl thiosemicarbazide has been prepared using ethanol and hydrazine hydrate, followed by cyclization with aromatic carboxylic acids or substituted azlactones . Similarly, 4-[4-(2-Phenylethenyl) phenyl] thiosemicarbazide is prepared from the corresponding aniline and then condensed or cyclized to yield various products .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can act as a bidentate ligand, coordinating to metal centers through the nitrogen and sulfur atoms. The metal complexes formed with thiosemicarbazides often exhibit interesting structural features, such as distorted octahedral geometries around the metal center, as seen in manganese(II) and zinc(II) complexes . Density Functional Theory (DFT) calculations are commonly used to evaluate the bond lengths, angles, and other structural parameters of these complexes .

Chemical Reactions Analysis

Thiosemicarbazide derivatives undergo various chemical reactions, including cyclization to form triazoles and thiadiazoles, which are of interest due to their biological activities . The reactivity of these compounds can be influenced by the substituents on the phenyl ring, as seen in the synthesis of 4-methoxybenzyland 3-chloro-4-methoxybenzyl-substituted triazoles and thiadiazoles . Additionally, the metal complexes of thiosemicarbazides can interact with DNA, which is relevant for their potential use as anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives and their metal complexes are characterized using various spectroscopic techniques such as IR, UV-Visible, NMR, and mass spectrometry . These compounds often exhibit thermal stability, which can be studied using thermogravimetric analyses . The magnetic susceptibility and magnetic moment measurements provide insights into the electronic structure and bonding of the metal complexes . The biological activities of these compounds, including antimicrobial, anticancer, and antioxidant properties, are typically evaluated in vitro against various microbes and cancer cell lines .

Scientific Research Applications

  • Organic Synthesis

    • The 4-methoxybenzyl group is used in organic synthesis, particularly as a protecting group for different functional groups in complex organic architectures .
    • The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence .
    • The 4-methoxybenzyl ester has become known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Preparation of Semiconductors, Nanosheets, and Nanocrystals

    • 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • It is also used as a reagent for various chemical organic reactions .
    • It is used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
  • Nucleic Acid Chemistry

    • The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides.
    • This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.
  • Protection of Cephalosporin

    • The 4-methoxybenzyl group has been used for the protection of cephalosporin .
    • Typically, the ester can be obtained in the presence of unprotected polyols using conditions similar to those .
  • Preparation of Complex Organic Architectures

    • The total synthesis of complex organic architectures is often complicated by the presence of several different functional groups in the target molecule .
    • The 4-methoxybenzyl group is often used as a protecting group to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .
    • The protecting groups are then unmasked at strategic points later in the synthetic route .

properties

IUPAC Name

1-amino-3-[(4-methoxyphenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHJXVBSQAYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351868
Record name 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzyl)-3-thiosemicarbazide

CAS RN

16735-76-5
Record name 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-[(4-methoxyphenyl)methyl]thiourea
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